2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one
CAS No.: 569340-87-0
Cat. No.: VC16880320
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 569340-87-0 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one |
| Standard InChI | InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3 |
| Standard InChI Key | LYIDPGVUMXPCSD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound 2,2-dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one belongs to the benzodioxin family, characterized by a fused benzene ring and a 1,3-dioxin moiety. Its IUPAC name reflects the substitution pattern:
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2,2-Dimethyl: Two methyl groups at position 2 of the dioxin ring.
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5-(3-Methylbut-2-en-1-yl): A prenyl group (3-methylbut-2-en-1-yl) attached to position 5 of the benzodioxin core.
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2H,4H-1,3-benzodioxin-4-one: The ketone functional group at position 4 and hydrogenation states of the dioxin ring .
The molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol (calculated using exact isotopic masses: ). The structure combines a planar aromatic system with a chiral prenyl side chain, influencing its reactivity and physicochemical behavior .
Structural Analysis
The benzodioxin core consists of a benzene ring fused to a 1,3-dioxin ring, with a ketone group at position 4. Key features include:
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Methyl substituents: The 2,2-dimethyl configuration stabilizes the dioxin ring through steric hindrance, reducing ring strain .
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Prenyl group: The 3-methylbut-2-en-1-yl moiety introduces steric bulk and potential sites for electrophilic reactions, such as epoxidation or cyclization .
The compound’s exact mass is 246.1256 g/mol, and its topological polar surface area (PSA) is 35.53 Ų, indicating moderate polarity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,2-dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one likely involves multi-step reactions, drawing parallels to methods used for analogous benzodioxins :
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Core Formation:
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Prenylation:
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Purification:
A representative reaction scheme is provided below:
Catalytic Optimization
Physicochemical Properties
Predicted Properties
The LogP value suggests moderate lipophilicity, aligning with the compound’s prenyl side chain and aromatic core .
Spectroscopic Data
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